molecular formula C21H16N2O4 B2356847 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 320342-90-3

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No. B2356847
CAS RN: 320342-90-3
M. Wt: 360.369
InChI Key: NRGSUXPIXSRJFZ-UHFFFAOYSA-N
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Description

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione, also known as FIPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FIPI is a potent inhibitor of phospholipase D (PLD) activity, which plays a crucial role in various cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction.

Scientific Research Applications

Synthesis and Chemical Reactivity

One study described the reactions with cyclic oxalyl compounds, where 4-Benzoyl-5-phenyl-furan-2,3-dione reacts with various phenylhydrazones to form pyrazole carboxylic acid, which can be decarboxylated to 4-benzoyl-1,5-diphenyl-pyrazole. This process also yields isomeric pyridazinone as a by-product under certain conditions. The study provides insights into the reaction mechanisms and the structural confirmation of products through spectroscopic measurements and X-ray studies (Akcamur, Penn, Ziegler, Sterk, Kollenz, Peters, Peters, & Schnering, 1986).

Inhibition of PGE(2) Production

Another research focus is the synthesis of 3,4-Diphenyl-substituted 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives, evaluated for their inhibitory activities on LPS-induced PGE(2) production in RAW 264.7 macrophage cells. This demonstrates potential anti-inflammatory properties of these compounds (Moon, Jeon, Park, Noh, Lee, Kim, Choo, & Lee, 2010).

Anti-Stress Agents

A series of 2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives were synthesized and evaluated for anti-stress activity. The compounds showed potential as lead molecules for the development of anti-stress agents, based on their ability to attenuate stress-induced behavioral alterations in animal models (Badru, Anand, & Singh, 2012).

Organic Field Effect Transistors and Polymer Solar Cells

Additionally, research into donor–acceptor copolymers containing derivatives of the compound for applications in organic field effect transistors (OFETs) and polymer solar cells (PSCs) has shown promising results. These studies indicate significant enhancements in device performance, highlighting the potential of these compounds in the development of efficient organic electronics (Yuan, Huang, Zhang, Lu, Zhai, Di, Jiang, & Ma, 2012).

Synthesis of Novel Derivatives

There's also work on the synthesis of novel series of tetra-substituted furan[3,2-b]pyrroles, important for creating large libraries of compounds due to their potential in pharmacology and materials science. This further underlines the versatility and importance of the compound in synthesizing new chemical entities (Milkiewicz, Parks, & Lu, 2003).

properties

IUPAC Name

3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20-17-18(16-12-7-13-26-16)23(15-10-5-2-6-11-15)27-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGSUXPIXSRJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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